Alarmine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

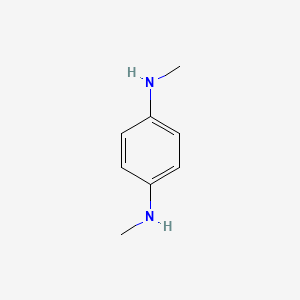

IUPAC Name |

1-N,4-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRZMTHMPKVOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40892522 | |

| Record name | N,N'-dimethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-10-2 | |

| Record name | Alarmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-dimethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conceptual Framework of Alarmins in Biological Systems

Evolution of the Alarmin Concept and Danger Theory in Immunity

The understanding of how the immune system distinguishes between harmful and harmless entities has evolved significantly. The traditional view centered on the discrimination between "self" and "non-self," where immune responses were primarily triggered by foreign invaders like pathogens. frontiersin.org However, this paradigm faced challenges in explaining immune responses in the absence of infection, such as in trauma or sterile inflammation. elsevier.esbio-techne.com

In response to these limitations, the "Danger Theory," or "Danger Model," was proposed by Polly Matzinger. frontiersin.orgelsevier.esnih.govnih.govnih.gov This theory posits that the immune system is more attuned to detecting and responding to "danger" signals, which indicate tissue damage, stress, or abnormal cell death, regardless of whether the initial insult is infectious or sterile. frontiersin.orgelsevier.esbio-techne.comnih.govnih.govfrontiersin.orgwikipedia.org

Alarmins are a key component of the Danger Theory. They are endogenous molecules that are normally located within cells but are released into the extracellular environment when cells are stressed, injured, or undergoing non-apoptotic death. wikipedia.orgnih.govfrontiersin.orgjci.org Their release acts as an "alarm signal" to the immune system, indicating potential harm and initiating an inflammatory response. wikipedia.orgkarger.com This concept has provided a framework for understanding how the immune system responds to a broader range of stimuli beyond just pathogens. elsevier.esnih.gov

Distinction from Pathogen-Associated Molecular Patterns (PAMPs) and Broader DAMPs Classification

Immune system recognition relies on identifying specific molecular patterns. Pathogen-Associated Molecular Patterns (PAMPs) are molecular structures conserved among microbes but absent in the host. bio-techne.comnih.govnih.govresearchgate.netwikipedia.orgresearchgate.netmdpi.com Examples include bacterial lipopolysaccharide (LPS) or viral RNA. bio-techne.commdpi.com PAMPs are recognized by Pattern Recognition Receptors (PRRs) on immune cells, triggering inflammatory responses aimed at eliminating the pathogen. bio-techne.comwikipedia.orgnih.govmdpi.com

In contrast, Damage-Associated Molecular Patterns (DAMPs) are molecules derived from the host's own cells. bio-techne.comnih.govwikipedia.orgnih.govkarger.comresearchgate.netwikipedia.orgresearchgate.netmdpi.com DAMPs are typically sequestered within healthy cells and are released or exposed upon cell damage or death. bio-techne.comwikipedia.orgfrontiersin.orgkarger.com Their release signals tissue damage and can induce a sterile inflammatory response, meaning inflammation that occurs independently of infection. bio-techne.comwikipedia.org

Alarmins are considered a subset or specific type of DAMPs. nih.govwikipedia.orgnih.govfrontiersin.orgkarger.comresearchgate.netmdpi.com While the terms DAMPs and alarmins are sometimes used interchangeably, "alarmin" specifically emphasizes their role as endogenous alarm signals that alert the immune system to danger. wikipedia.orgkarger.com Both PAMPs and DAMPs/alarmins can activate innate immunity and contribute to initiating adaptive immune responses, often by engaging similar PRRs. elsevier.esbio-techne.comwikipedia.orgnih.govmdpi.comnih.gov However, their origin—exogenous (PAMPs) versus endogenous (DAMPs/alarmins)—is a key distinction. bio-techne.commdpi.com

Multifunctional Nature of Alarmins as Intercellular Signals

Alarmins are characterized by their multifunctional nature, acting as crucial intercellular signals in biological systems. nih.govfrontiersin.orgnih.govfrontiersin.orgjci.org While many alarmins have essential homeostatic functions within healthy cells, their release into the extracellular space allows them to exert novel roles in signaling danger and modulating immune responses. frontiersin.orgjci.org

Upon release, alarmins interact with various receptors on immune and non-immune cells, including PRRs like Toll-like receptors (TLRs) and the receptor for advanced glycation endproducts (RAGE). wikipedia.orgnih.govfrontiersin.orgjci.orgmdpi.com These interactions trigger downstream signaling pathways that lead to the activation and recruitment of immune cells, such as dendritic cells (DCs) and phagocytes. wikipedia.orgnih.govjci.orgmdpi.com

Beyond immune cell activation, alarmins contribute to a range of processes including promoting inflammation, facilitating tissue repair, and bridging the gap between innate and adaptive immunity. nih.govfrontiersin.orgnih.govfrontiersin.orgjci.org Their ability to activate DCs, for instance, is critical for the initiation of adaptive immune responses and the development of long-term immune memory. nih.govnih.gov The effects of alarmins are context-dependent and can vary based on the timing of their release, concentration, and the specific microenvironment. jci.org

Overview of Alarmin Categories and Prototype Molecules

Alarmins represent a diverse group of molecules, structurally unrelated but sharing the common function of signaling danger upon their release. jci.org They can be broadly categorized based on their molecular nature and origin. nih.govnih.govresearchgate.netnih.gov

Key categories and prototype alarmin molecules include:

Nuclear-binding proteins: High Mobility Group Box 1 (HMGB1) is a well-studied alarmin that is typically found in the nucleus but translocates to the cytoplasm and is released upon cell stress or death. nih.govnih.govfrontiersin.orgresearchgate.netmdpi.comnih.govgoogle.comfrontiersin.org

S100 proteins: This is a family of calcium-binding proteins, with members like S100A8, S100A9, and S100A12 acting as alarmins involved in inflammation and immune cell recruitment. nih.govnih.govfrontiersin.orgresearchgate.netmdpi.commdpi.comnih.govior.it

Heat Shock Proteins (HSPs): These are chaperone proteins involved in protein folding and cellular stress responses. Certain HSPs, such as HSP60 and HSP70, can act as alarmins when released extracellularly. elsevier.esnih.govnih.govfrontiersin.orgresearchgate.netmdpi.comnih.gov

Cytokines: Some cytokines, particularly those of the IL-1 family, function as alarmins. Examples include Interleukin-1 alpha (IL-1α), Interleukin-33 (IL-33), and Thymic Stromal Lymphopoietin (TSLP). nih.govwikipedia.orgnih.govfrontiersin.orgresearchgate.netmdpi.comnih.govfrontiersin.org These molecules can be released from epithelial cells and other cell types upon damage and initiate inflammatory cascades. wikipedia.orgfrontiersin.org

Nucleic acids: DNA and RNA, when released from damaged cells into the extracellular space, can act as DAMPs/alarmins, signaling danger and activating immune responses, often through intracellular PRRs. elsevier.esnih.govkarger.comresearchgate.netmdpi.com

Extracellular matrix components: Fragments of extracellular matrix molecules, such as hyaluronan fragments, can also function as alarmins, indicating tissue damage. nih.govresearchgate.net

Antimicrobial peptides: Defensins and cathelicidin (B612621) (e.g., LL-37) are examples of antimicrobial peptides that also possess alarmin functions, contributing to immune modulation beyond their direct antimicrobial activity. nih.gov

Metabolites: Small molecules like ATP and uric acid crystals can be released from damaged cells and act as alarm signals. frontiersin.orgnih.gov

This diverse array of molecules highlights the varied cellular origins and chemical structures of alarmins, all contributing to the crucial function of alerting the immune system to danger signals within the host.

Compound Names and PubChem CIDs

Molecular Identity and Classification of Major Alarmin Subtypes

High-Mobility Group Box 1 (HMGB1) as a Prototypical Alarmin

High-Mobility Group Box 1 (HMGB1) is a highly conserved, non-histone nuclear protein that serves as a quintessential alarmin. nih.gov It is a single polypeptide chain of 215 amino acids, organized into two DNA-binding domains (A box and B box) and an acidic C-terminal tail. nih.gov While predominantly located in the nucleus, HMGB1 can also be found in the cytoplasm and on the cell surface of certain cells. nih.gov

Inside the cell, HMGB1's primary role is to maintain the structure and function of chromosomes. elsevierpure.com It binds to DNA, facilitating the assembly of transcription factors and regulating gene expression. nih.govwikipedia.org By bending DNA, HMGB1 helps in the formation of nucleoprotein complexes involved in transcription, replication, and DNA repair. wikipedia.orgtandfonline.com The presence of HMGB1 in the nucleus is crucial for genomic stability, and its absence is postnatally lethal in mice. nih.govproquest.com The localization of HMGB1 is regulated by post-translational modifications. wikipedia.org For instance, acetylation of lysine residues within its two nuclear localization sequences (NLSs) weakens its affinity for DNA, leading to its translocation from the nucleus to the cytoplasm. frontiersin.org

HMGB1 can be released into the extracellular space through two main pathways: active secretion by immune cells like macrophages and monocytes, or passive release from necrotic or damaged cells. elsevierpure.comnih.govphysiology.org Once outside the cell, HMGB1 functions as a damage-associated molecular pattern (DAMP), signaling tissue injury to the innate immune system. nih.govelsevierpure.comtandfonline.com Extracellular HMGB1 interacts with several cell surface receptors, including the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like receptors (TLRs) such as TLR2 and TLR4. wikipedia.orgnih.gov This interaction triggers a cascade of inflammatory responses, including the production of pro-inflammatory cytokines and the recruitment of immune cells to the site of injury. nih.govnih.gov The specific immunological activity of HMGB1 is dependent on its redox state. For example, the disulfide form of HMGB1 is known to stimulate cytokine production via TLR4. frontiersin.org

Table 1: Characteristics of High-Mobility Group Box 1 (HMGB1)

| Feature | Description |

| Primary Function (Intracellular) | DNA binding, chromatin remodeling, transcriptional regulation nih.govwikipedia.orgnih.gov |

| Primary Function (Extracellular) | Pro-inflammatory cytokine, alarmin nih.govelsevierpure.com |

| Cellular Localization | Primarily nucleus; also cytoplasm and cell surface nih.gov |

| Release Mechanisms | Active secretion (immune cells), passive release (necrotic cells) elsevierpure.comnih.govphysiology.org |

| Key Receptors | RAGE, TLR2, TLR4 wikipedia.orgnih.gov |

| Post-translational Modifications | Acetylation, phosphorylation, methylation, oxidation wikipedia.orgfrontiersin.org |

S100 Proteins (e.g., S100A8/A9, S100B)

The S100 protein family comprises a group of small, calcium-binding proteins characterized by two calcium-binding EF-hand motifs. nih.govfrontiersin.org Several members of this family, notably S100A8, S100A9, and S100B, have been identified as potent alarmins. S100A8 and S100A9 are abundant in the cytosol of phagocytes and often exist as a heterodimer known as calprotectin. frontiersin.orgfrontiersin.orgmdpi.com

S100 proteins are expressed in a cell- and tissue-specific manner and are involved in a wide range of intracellular processes, including cell growth, differentiation, and cytoskeletal dynamics. nih.govmdpi.com For example, S100A8 and S100A9 constitute up to 40% of the cytosolic proteins in neutrophils. mdpi.com Their functions are often dependent on intracellular calcium concentrations. nih.gov Upon calcium binding, these proteins undergo a conformational change that allows them to interact with and modulate the activity of various target proteins. nih.gov The functions of S100 proteins can be both pro-inflammatory and anti-inflammatory, depending on the cellular context and their extracellular concentration. ahajournals.org

Extracellularly, S100 proteins act as DAMPs by engaging with receptors such as RAGE and TLR4, thereby activating downstream inflammatory signaling pathways. frontiersin.orgahajournals.orgnih.gov The release of S100A8/A9 from activated or damaged neutrophils and monocytes can amplify the inflammatory response by recruiting more immune cells and inducing the production of pro-inflammatory cytokines. frontiersin.orgnih.gov

Table 2: Overview of Key S100 Alarmin Proteins

| Protein | Common Name(s) | Key Intracellular Functions | Key Extracellular Functions | Associated Receptors |

| S100A8/A9 | Calprotectin, MRP8/14 | Regulation of cytoskeletal dynamics, arachidonic acid transport ahajournals.orgnih.gov | Pro-inflammatory signaling, chemoattraction frontiersin.orgnih.gov | RAGE, TLR4 frontiersin.orgahajournals.orgnih.gov |

| S100B | - | Regulation of cell proliferation and differentiation mdpi.com | Neurotrophic and neurotoxic effects, pro-inflammatory signaling | RAGE nih.gov |

Interleukin-1 Family Cytokines (IL-1α, IL-33, IL-25)

The Interleukin-1 (IL-1) family of cytokines consists of 11 members that are central regulators of inflammation and immunity. wikipedia.orgnih.gov Certain members of this family, including IL-1α, IL-33, and IL-25, are considered alarmins due to their dual functions and release mechanisms. nih.gov Unlike many other cytokines, these alarmins can be constitutively expressed and stored within cells, ready for rapid release upon injury.

Interleukin-1α (IL-1α) is a pleiotropic cytokine that plays a pivotal role in initiating inflammatory responses. nih.gov It is unusual among cytokines in that it is constitutively expressed in various cell types, including epithelial and endothelial cells. nih.govnih.govwikipedia.org The precursor form of IL-1α (pro-IL-1α) is biologically active and can function as an alarmin. wikipedia.orgnih.gov

Pro-IL-1α can be found in the cytoplasm, nucleus, and on the cell membrane. nih.gov Its release is typically associated with cell death, particularly necrosis, where the loss of membrane integrity allows its passive release into the extracellular milieu. nih.govfrontiersin.org Upon release, IL-1α binds to the IL-1 receptor (IL-1R), triggering signaling cascades that lead to the expression of numerous inflammatory genes. nih.gov Inflammasome activation, which leads to a form of inflammatory cell death called pyroptosis, is also a mechanism for the release of IL-1α. nih.govresearchgate.net The precursor form of IL-1α can be processed by the calcium-activated protease calpain into a mature form and an N-terminal propiece, both of which have distinct biological activities. wikipedia.orgtandfonline.com

Table 3: Characteristics of IL-1 Family Alarmins

| Cytokine | Primary Cellular Sources | Intracellular Localization | Release Mechanism | Key Receptor |

| IL-1α | Epithelial cells, endothelial cells, macrophages nih.govwikipedia.org | Nucleus, cytoplasm, plasma membrane nih.gov | Passive release upon cell necrosis, pyroptosis nih.govnih.govfrontiersin.org | IL-1R1 nih.gov |

| IL-33 | Endothelial cells, epithelial cells | Nucleus nih.gov | Release upon cell damage or necrosis nih.gov | ST2 (IL1RL1) nih.gov |

| IL-25 (IL-17E) | Epithelial cells, mast cells | Cytoplasm | Secreted upon stimulation | IL-17RB |

IL-33: Nuclear Localization and Dual-Functionality

Interleukin-33 (IL-33) is a member of the IL-1 family of cytokines that exhibits a unique dual functionality, acting both as a traditional extracellular cytokine and as an intracellular nuclear factor regulating gene expression. nih.govwikipedia.org Under normal physiological conditions, IL-33 is predominantly found within the nucleus of various cell types, including epithelial and endothelial cells. nih.govyoutube.com Its structure contains a nuclear localization signal (NLS) and a homeodomain-like helix-turn-helix motif, which facilitates its binding to chromatin, specifically to the histone tails of H2A and H2B. nih.govnih.govembopress.org

Within the nucleus, IL-33 can function as a transcriptional regulator. nih.govfrontiersin.org Studies have shown that nuclear IL-33 can interact with transcription factors such as NF-κB, modulating their activity and subsequent gene expression. nih.govfrontiersin.org For instance, the N-terminal region of IL-33 can bind to the NF-κB p65 subunit, which can impair the transactivation potential of p65, leading to a reduction in NF-κB-mediated pro-inflammatory signaling. nih.gov Depending on the cellular context, nuclear IL-33 can act as either a transcriptional repressor or activator. nih.govfrontiersin.org

Upon cellular stress or damage leading to necrosis, full-length IL-33 is released into the extracellular space, where it functions as an alarmin. nih.govtheprofesional.com In this extracellular role, IL-33 signals through its receptor ST2, which is expressed on a variety of immune cells, including T helper 2 (Th2) cells, mast cells, eosinophils, and innate lymphoid cells (ILCs). nih.govtheprofesional.com The binding of IL-33 to ST2, in conjunction with its co-receptor IL-1RAcP, triggers a signaling cascade that activates NF-κB and MAP kinase pathways, leading to the production of type 2 cytokines like IL-5 and IL-13. wikipedia.orgwikipedia.org This extracellular signaling is critical in driving type 2 inflammatory responses. nih.gov However, during apoptosis, IL-33 can be cleaved and inactivated by caspases, preventing its release as a pro-inflammatory alarmin. theprofesional.com

Table 1: Dual Functions of Interleukin-33

| Function | Location | Mechanism of Action | Key Interacting Molecules | Primary Outcome |

|---|---|---|---|---|

| Transcriptional Regulation | Nucleus | Binds to chromatin via helix-turn-helix motif; interacts with transcription factors. nih.govnih.govfrontiersin.org | Histones (H2A, H2B), NF-κB p65. nih.govnih.gov | Modulation of gene expression (e.g., repression of pro-inflammatory genes). nih.gov |

| Alarmin/Cytokine Signaling | Extracellular | Released upon necrotic cell death; binds to the ST2 receptor on immune cells. nih.govtheprofesional.com | ST2 (IL1RL1), IL-1RAcP. nih.govwikipedia.org | Activation of innate and adaptive immune cells, induction of type 2 cytokines (IL-5, IL-13). wikipedia.org |

IL-25: Epithelial-Derived Initiator of Type 2 Immunity

Interleukin-25 (IL-25), also known as IL-17E, is a member of the IL-17 cytokine family that plays a crucial role as an epithelial-derived initiator of type 2 immunity. nih.govresearchgate.net Primarily produced by epithelial cells at barrier surfaces such as the lungs, skin, and gut in response to allergens, parasites, or other environmental insults, IL-25 acts as an alarmin to alert the immune system to potential threats. researchgate.netnih.govrupress.org Its expression can also be observed in other cell types including Th2 cells, mast cells, eosinophils, and innate lymphoid cells. frontiersin.orgnih.gov

Upon its release, IL-25 initiates a cascade of events that drive type 2 inflammation. It exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RB. nih.govresearchgate.net This binding triggers downstream signaling pathways, including the activation of NF-κB and MAP kinases, which are essential for subsequent immune signaling. researchgate.net

A key function of IL-25 is its ability to potently activate and expand group 2 innate lymphoid cells (ILC2s), which are a major source of the type 2 cytokines IL-5 and IL-13. frontiersin.orgrudn.ru IL-25 also promotes the differentiation of naive T cells into Th2 cells and enhances the production of IL-4, IL-5, and IL-13 by these cells. nih.govfrontiersin.org This amplification of type 2 cytokines contributes to the hallmarks of allergic inflammation, including eosinophil recruitment and activation, mucus production, and airway hyperresponsiveness. frontiersin.orgnih.gov Research has demonstrated that overexpression of IL-25 in the lungs of mice leads to the spontaneous development of asthma-like symptoms. nih.govfrontiersin.org Conversely, blocking IL-25 has been shown to reduce allergen-induced airway inflammation and Th2 cytokine production. nih.gov

Furthermore, IL-25 can directly act on various other immune cells. For example, it can enhance the antigen presentation capabilities of eosinophils and promote their activation and survival. nih.gov By orchestrating the early responses of both the innate and adaptive immune systems, IL-25 is a critical upstream mediator in the initiation of type 2 immune responses at mucosal surfaces. nih.govrudn.ru

Table 2: Key Research Findings on IL-25 in Type 2 Immunity

| Finding | Experimental Context/Model | Key Outcome | Reference |

|---|---|---|---|

| Epithelial cells are a primary source of IL-25 in response to allergens. | Mouse and human lung epithelial cell lines treated with allergens. | Substantial induction of IL-25 mRNA. | nih.gov |

| Overexpression of IL-25 in airway epithelium induces asthma-like symptoms. | Transgenic mice with IL-25 overexpression in pulmonary epithelial cells. | Spontaneous mucus production and airway infiltration by macrophages and eosinophils. | nih.govfrontiersin.org |

| Blockade of IL-25 attenuates allergic airway inflammation. | Allergen-induced experimental asthma model using an antagonistic anti-IL-25 antibody. | Reduced airway inflammation and Th2 cytokine production. | nih.gov |

| IL-25 promotes Th2 cell differentiation. | In vitro studies with naive T cells. | Enhanced Th2 differentiation in an IL-4 and STAT6-dependent manner. | nih.gov |

| IL-25 enhances eosinophil function. | Co-culture of eosinophils and naive CD4+ T cells from allergic asthma patients. | Upregulated co-stimulatory molecules on eosinophils and promoted Th2 differentiation. | nih.gov |

Thymic Stromal Lymphopoietin (TSLP)

Thymic Stromal Lymphopoietin (TSLP) is an IL-2-like cytokine that functions as a master regulator in the initiation and maintenance of type 2 inflammatory responses. nih.govwikipedia.org

Epithelial Origin and Immunomodulatory Roles

TSLP is predominantly produced by epithelial cells in the skin, lungs, and gut, as well as by stromal cells, in response to various stimuli including allergens, viruses, bacteria, and physical injury. nih.govnih.govexplorationpub.com This strategic location allows it to act as a primary alarmin, signaling tissue damage or invasion to the immune system. wikipedia.orgyoutube.com While epithelial cells are the main source, other cells like mast cells, dendritic cells, and fibroblasts can also produce TSLP. nih.gov

The primary immunomodulatory role of TSLP is to orchestrate a Th2-biased immune response. nih.govexplorationpub.com It achieves this through its action on multiple cell types. One of its key targets is dendritic cells (DCs). nih.gov TSLP activates and "conditions" DCs to promote the differentiation of naive T helper cells into Th2 cells. rudn.runih.gov These TSLP-activated DCs then drive the production of the canonical Th2 cytokines: IL-4, IL-5, and IL-13. rudn.ru

Beyond its effect on DCs, TSLP can also directly influence other immune cells to amplify the type 2 inflammatory cascade. It acts on mast cells, basophils, eosinophils, and group 2 innate lymphoid cells (ILC2s), stimulating them to release pro-inflammatory mediators and additional Th2 cytokines. nih.govnih.gov This broad range of targets solidifies TSLP's position at the apex of the allergic inflammatory cascade. youtube.com The significance of TSLP in allergic diseases is underscored by findings that its expression is highly elevated in the skin lesions of patients with atopic dermatitis and in the airways of individuals with asthma. nih.govexplorationpub.com

Table 3: Immunomodulatory Functions of Thymic Stromal Lymphopoietin (TSLP)

| Target Cell | Effect of TSLP | Downstream Consequence |

|---|---|---|

| Dendritic Cells (DCs) | Activation and maturation. nih.gov | Promotes differentiation of naive T cells into Th2 cells, leading to production of IL-4, IL-5, and IL-13. rudn.ru |

| T Cells | Directly promotes proliferation and Th2 cytokine production. nih.gov | Amplification of the Th2 response. |

| Group 2 Innate Lymphoid Cells (ILC2s) | Activation. nih.gov | Production of large amounts of IL-5 and IL-13. |

| Mast Cells | Amplifies Th2 cytokine production and promotes degranulation. nih.govnih.gov | Release of histamine and other inflammatory mediators. |

| Eosinophils | Enhances migration and activation. nih.govnih.gov | Contributes to tissue inflammation and damage. |

| Basophils | Activation. nih.gov | Release of histamine and Th2 cytokines. |

Heat Shock Proteins (HSPs)

Heat Shock Proteins (HSPs) are a highly conserved family of proteins that are crucial for cellular homeostasis. wikipedia.orgnih.gov They are named based on their molecular weight (e.g., Hsp60, Hsp70, Hsp90) and are found in virtually all living organisms. wikipedia.org While traditionally known for their intracellular roles, a growing body of evidence has established their function as potent extracellular signaling molecules. scilit.combenthamopen.com

Intracellular Chaperone Functions

Inside the cell, HSPs function primarily as molecular chaperones. wikipedia.orgnih.gov Their main role is to facilitate the proper folding of newly synthesized proteins, assist in the refolding of proteins damaged by cellular stress, and prevent the aggregation of misfolded proteins. wikipedia.orgoup.com By maintaining protein quality control, or "proteostasis," HSPs are essential for cell survival under both normal and stressful conditions, such as heat shock, oxidative stress, and exposure to toxins. nih.govoup.com Different families of HSPs operate in a coordinated network across various cellular compartments, including the cytosol, nucleus, and endoplasmic reticulum, to manage the cellular proteome. oup.comnih.gov For instance, some HSPs help transport proteins across cellular membranes and are involved in the assembly and disassembly of protein complexes. wikipedia.orgnih.gov

Extracellular Alarmin Activities

When cells undergo stress or necrotic death, HSPs can be released into the extracellular environment. scilit.combenthamopen.com Once outside the cell, their function switches from intracellular chaperones to that of alarmins, also known as Damage-Associated Molecular Patterns (DAMPs). benthamopen.comnih.govnih.gov In this role, extracellular HSPs act as danger signals that alert the innate and adaptive immune systems to tissue injury or damage. scilit.combenthamopen.com

Extracellular HSPs, such as Hsp70 and Hsp90, can bind to a variety of pattern recognition receptors (PRRs) on immune cells, including Toll-like receptors (TLRs) like TLR2 and TLR4, as well as other receptors like CD91. benthamopen.comnih.govfrontiersin.org This interaction triggers pro-inflammatory signaling cascades, leading to the activation of antigen-presenting cells (APCs) like dendritic cells and macrophages. benthamopen.comnih.gov The activation of these cells results in the production of inflammatory cytokines and chemokines, and promotes the initiation of an adaptive immune response. scilit.comnih.gov For example, HSPs can chaperone peptides derived from damaged or tumor cells and facilitate their cross-presentation to T cells, thereby stimulating a specific immune response. nih.gov This dual functionality highlights the critical role of HSPs in both maintaining cellular health and orchestrating the immune response to cellular danger. benthamopen.comnih.gov

Table 4: Dual Roles of Heat Shock Proteins (HSPs)

| Role | Location | Primary Function | Examples of Mechanisms |

|---|---|---|---|

| Intracellular Chaperone | Intracellular (cytosol, nucleus, ER, etc.) | Maintain protein homeostasis (proteostasis). nih.gov | Facilitate correct protein folding, refold damaged proteins, prevent protein aggregation, assist in protein transport. wikipedia.orgoup.com |

| Extracellular Alarmin (DAMP) | Extracellular space | Signal tissue damage to the immune system. benthamopen.com | Released from necrotic cells; bind to PRRs (e.g., TLR2, TLR4) on immune cells; activate dendritic cells and macrophages; promote cytokine release and antigen presentation. nih.govfrontiersin.orgnih.gov |

Antimicrobial Peptides (e.g., Defensins, Cathelicidins)

Antimicrobial peptides (AMPs) are a crucial component of the innate immune system, possessing both direct microbicidal activity and immunomodulatory functions that classify them as alarmins. Key examples include defensins and cathelicidins.

Defensins

Defensins are small, cationic peptides characterized by a core structure of three anti-parallel β-sheets stabilized by three intramolecular disulfide bonds. In mammals, they are broadly classified into alpha (α) and beta (β) defensins based on the specific pairing of their six conserved cysteine residues. nih.govnih.gov

α-Defensins: These are typically 29-35 amino acids long. wikipedia.org In humans, α-defensins 1-4 are also known as human neutrophil peptides (HNPs) and are abundantly found in the granules of neutrophils. nih.govwikipedia.org α-defensins 5 and 6 are expressed by Paneth cells in the small intestine. nih.gov

β-Defensins: These are slightly larger, consisting of 38-42 amino acids. oup.com They are primarily produced by epithelial cells in various tissues, including the skin and respiratory tract. oup.com

Research Findings:

Defensins act as alarmins by recruiting and activating immune cells. Human neutrophil peptides (HNPs 1-3) are chemoattractants for monocytes, immature dendritic cells (DCs), and naive T cells. nih.gov The chemotactic effects of defensins are often mediated through G protein-coupled receptors. nih.gov For instance, human β-defensin 2 (hBD-2) can attract immature dendritic cells and memory T cells by binding to the chemokine receptor CCR6. nih.gov Beyond chemoattraction, defensins can stimulate immune cells. For example, HNPs can induce the production of pro-inflammatory cytokines like IL-8 in lung epithelial cells through the purinergic receptor P2Y6. nih.gov Human Defensin 5 has been shown to interact with the Tumor Necrosis Factor (TNF) receptor pathway, indicating a complex interplay with other signaling cascades. nih.gov

Cathelicidins

Cathelicidins are another family of AMPs that function as alarmins. They are synthesized as precursor proteins composed of a highly conserved N-terminal "cathelin" domain and a structurally diverse C-terminal antimicrobial peptide domain. nih.gov In humans, the sole cathelicidin (B612621) is hCAP18, which is proteolytically cleaved to release the active 37-amino acid peptide, LL-37. nih.govgriffith.edu.au

LL-37 is an amphipathic peptide that can adopt an α-helical conformation, particularly when interacting with cell membranes. acs.org It carries a net positive charge of +6 at neutral pH, which is crucial for its interaction with negatively charged components on cell surfaces. mdpi.comyoutube.com

Research Findings:

LL-37 exerts its alarmin functions by modulating the activity of a wide array of immune and epithelial cells. It is a potent chemoattractant for neutrophils, monocytes, and T cells. semanticscholar.org The immunomodulatory effects of LL-37 are mediated through its interaction with multiple cell surface receptors, including G protein-coupled receptors (GPCRs), the epidermal growth factor receptor (EGFR), and Toll-like receptors (TLRs). nih.govresearchgate.netkarger.com For instance, LL-37 can activate the P2X7 receptor, which is involved in inflammatory responses. mdpi.com By forming complexes with self-DNA and self-RNA released from damaged cells, LL-37 can trigger TLR9 and TLR7/8 in dendritic cells, respectively, leading to the production of type I interferons and linking innate to adaptive immunity. nih.govnih.gov

Metabolic Intermediates and Other Alarmins (e.g., ATP, Uric Acid)

Cellular metabolites, when released into the extracellular space as a result of cell damage, can act as potent danger signals, thereby functioning as alarmins. Adenosine triphosphate (ATP) and uric acid are prime examples of such metabolic intermediates.

Adenosine Triphosphate (ATP)

Adenosine triphosphate (ATP) is the universal energy currency within cells. However, when released from damaged cells, extracellular ATP (eATP) takes on a new role as a primary alarmin, signaling tissue injury to the immune system. nih.govfrontiersin.orgwsu.edu

Research Findings:

The signaling functions of eATP are mediated by a family of purinergic receptors, specifically the ionotropic P2X receptors and the G protein-coupled P2Y receptors. nih.gov Activation of these receptors on immune cells can trigger a range of inflammatory responses. For example, ATP binding to the P2X7 receptor on macrophages is a potent activator of the NLRP3 inflammasome, a multi-protein complex that leads to the processing and secretion of the pro-inflammatory cytokines IL-1β and IL-18. nih.govnih.govmdpi.com This pathway is a critical component of the inflammatory response to sterile tissue damage. nih.gov Studies have shown that allergen exposure can induce the release of ATP, which then triggers the release of other alarmins like IL-33 through the activation of P2Y receptors on epithelial cells. nih.gov

Uric Acid

Uric acid is the final product of purine metabolism in humans. Under normal physiological conditions, it is present in a soluble form. However, when cells die and release large quantities of purines, the local concentration of uric acid can exceed its solubility limit, leading to the formation of monosodium urate (MSU) crystals. nih.govpnas.org

Research Findings:

MSU crystals are recognized by the innate immune system as a danger signal. nih.govjci.orgresearchgate.net Phagocytosis of MSU crystals by macrophages and other immune cells is a powerful trigger for the activation of the NLRP3 inflammasome. researchgate.netsonar.chnih.gov This activation is a key event in the inflammatory cascade, leading to the caspase-1-dependent cleavage of pro-IL-1β into its active, secreted form. researchgate.netnih.gov The resulting IL-1β production drives the acute inflammation characteristic of diseases like gout, which is caused by the deposition of MSU crystals in the joints. researchgate.net Research has established uric acid as a principal endogenous danger signal released from injured cells that can initiate an immune response in the absence of infection. pnas.orgjci.org

Mechanisms of Alarmin Release from Cells

Passive Release from Necrotic and Damaged Cells

The passive release of alarmins is a hallmark of necrotic cell death, a form of unregulated cell demise resulting from acute injury, trauma, or disease. nih.govsmw.ch When a cell undergoes necrosis, its plasma membrane loses integrity, leading to the leakage of intracellular contents into the extracellular space. nih.govsmw.ch This includes a variety of molecules that are normally sequestered within the cell and can act as alarmins when released.

One of the most well-characterized alarmins released during necrosis is High Mobility Group Box 1 (HMGB1). nih.govnih.gov In healthy cells, HMGB1 is predominantly located in the nucleus, where it plays a role in chromatin architecture and gene transcription. nih.govfrontiersin.org Upon necrotic cell death, HMGB1 is passively released from the nucleus and the cytoplasm into the extracellular milieu. nih.govnih.gov Similarly, other molecules such as heat shock proteins (e.g., HSP70) and DNA can be released from necrotic cells and function as danger signals. smw.chnih.gov The passive release of these molecules from necrotic cells serves as a crucial signal to the innate immune system, indicating tissue damage and the need for a response to clear cellular debris and initiate repair. nih.govnih.gov

Table 1: Key Alarmins Released Passively from Necrotic Cells

| Alarmin | Intracellular Location | Function as an Alarmin |

|---|---|---|

| HMGB1 | Nucleus | Signals tissue damage and promotes inflammation. nih.govnih.gov |

| HSP70 | Cytoplasm | Augments pro-inflammatory responses. nih.gov |

| DNA | Nucleus | Can stimulate immune responses when released extracellularly. smw.ch |

Active Secretion from Live Cells Under Stress

Contrary to the passive release from dead cells, alarmins can also be actively secreted by live cells experiencing stress or activation. sciencedaily.com This active secretion is a regulated process that allows for a more controlled and nuanced immune response. A prime example of this is the secretion of alarmins by neutrophils, which are key players in the innate immune system. sciencedaily.comnih.gov

Neutrophils, upon activation during an inflammatory response, can release alarmins like S100A8 and S100A9 very early in the immune response. sciencedaily.comtechexplorist.com This release is not a consequence of cell death but rather a deliberate signaling event to amplify the inflammatory cascade. sciencedaily.com This active secretion from neutrophils can occur in the bloodstream, indicating that it is an early event in the systemic immune response. sciencedaily.comtechexplorist.com The ability of live cells to secrete alarmins highlights the dynamic nature of the immune system's response to danger signals, allowing for a rapid escalation of inflammation when needed.

Unconventional Secretory Pathways and Post-Translational Modifications

Many alarmins, including HMGB1, interleukin-1 alpha (IL-1α), and IL-33, lack a classical signal peptide sequence that would direct them through the conventional endoplasmic reticulum-Golgi secretory pathway. nih.govnih.gov Consequently, they are released from the cell via unconventional secretory pathways. nih.govnih.gov These pathways are less well-defined than the classical pathway but are crucial for the release of these leaderless proteins.

For instance, HMGB1 can be actively secreted by immune cells through a lysosome-mediated pathway. frontiersin.org The secretion of alarmins is also tightly regulated by post-translational modifications (PTMs). frontiersin.orgnih.gov PTMs are chemical modifications to a protein after its synthesis, and they can influence a protein's localization, stability, and function. nih.gov In the context of alarmins, PTMs can act as a switch, determining whether an alarmin is retained within the cell or secreted. For example, the acetylation of HMGB1 in the nucleus can lead to its translocation to the cytoplasm and subsequent secretion. frontiersin.org The redox state of HMGB1 is also a critical factor; only the reduced form of HMGB1 appears to be active in promoting senescence in other cells. fightaging.orgtechnologynetworks.comberkeley.edu

Table 2: Unconventional Secretion and Regulation of Alarmins

| Alarmin | Unconventional Secretory Pathway | Regulating Post-Translational Modifications |

|---|---|---|

| HMGB1 | Lysosome-mediated secretion | Acetylation, Redox state frontiersin.orgfightaging.orgtechnologynetworks.comberkeley.edu |

| IL-1α | Unclear, but leaderless secretion | Not fully characterized nih.govnih.gov |

| IL-33 | Unclear, but leaderless secretion | Not fully characterized nih.govnih.gov |

Pore Formation Mechanisms (e.g., Gasdermin D pores)

A significant mechanism for the release of certain alarmins involves the formation of pores in the plasma membrane of the cell. nih.govnih.gov A key protein involved in this process is Gasdermin D (GSDMD). nih.govnih.gov GSDMD is a substrate for inflammatory caspases, such as caspase-1 and caspase-11. frontiersin.org Upon activation of the inflammasome, a multiprotein complex that senses cellular danger, these caspases cleave GSDMD. frontiersin.org

The cleavage of GSDMD generates an N-terminal fragment that has the ability to oligomerize and insert into the cell membrane, forming pores. nih.govnih.govembopress.org These pores are large enough to allow the passage of mature inflammatory cytokines like IL-1β and alarmins into the extracellular space. nih.govfrontiersin.org This process, known as pyroptosis, is a form of programmed cell death that is inherently inflammatory due to the release of these cellular contents. nih.gov Recent research has shown that in neutrophils, the formation of Gasdermin D pores can be a transient and reversible process, allowing for the release of alarmins without leading to immediate cell death. sciencedaily.comtechexplorist.comlmu.de This provides a mechanism for the rapid release of danger signals from live cells. sciencedaily.comlmu.de

Role of Cellular Senescence in Alarmin Secretion

Cellular senescence is a state of irreversible growth arrest that can be induced by various stressors, including DNA damage and oncogene activation. nih.govnih.gov Senescent cells are metabolically active and are characterized by the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP). wikipedia.orgnih.govmdpi.com

A key alarmin implicated in the SASP is HMGB1. nih.govnih.govrupress.org During senescence, HMGB1 can be actively secreted from the cell. nih.govrupress.org This secreted HMGB1 then acts in an autocrine and paracrine manner to reinforce the senescent state and to promote the secretion of other SASP components, such as IL-6. nih.govrupress.org The release of HMGB1 by senescent cells is dependent on the tumor suppressor protein p53. rupress.org The extracellular HMGB1 can then signal through Toll-like receptor 4 (TLR4) to activate NF-κB, a key transcription factor that drives the expression of many SASP genes. nih.govrupress.org Thus, the secretion of the alarmin HMGB1 is a central event in the establishment and propagation of the inflammatory microenvironment created by senescent cells. nih.govrupress.org

Alarmin Receptor Recognition and Signal Transduction Pathways

Pattern Recognition Receptors (PRRs) as Key Alarmin Sensors

Pattern Recognition Receptors (PRRs) are a class of innate immune receptors that recognize conserved molecular structures associated with pathogens (Pathogen-Associated Molecular Patterns or PAMPs) and endogenous danger signals like alarmins (Damage-Associated Molecular Patterns or DAMPs). wikipedia.orgkarger.com These receptors are crucial for initiating the first line of defense against infection and injury. nih.govnih.gov Several families of PRRs have been identified as key sensors for a variety of alarmins. researchgate.net

Toll-like receptors (TLRs) are a well-characterized family of PRRs expressed on the cell surface and within endosomes of various immune cells, including macrophages, dendritic cells (DCs), and neutrophils. horizondiscovery.comnih.gov They play a pivotal role in recognizing a wide range of PAMPs and DAMPs, thereby linking innate and adaptive immunity. frontiersin.orgnih.gov Several alarmins have been shown to signal through TLRs, with TLR2, TLR4, and TLR9 being prominently involved. nih.gov

TLR2: This receptor, often in heterodimeric complexes with TLR1 or TLR6, is known to recognize lipoproteins. Certain alarmins, such as High Mobility Group Box 1 (HMGB1) and eosinophil-derived neurotoxin (EDN), can activate TLR2. nih.govnih.gov The activation of TLR2 by EDN on conventional DCs leads to the production of inflammatory cytokines like TNFα and IL-6 through the activation of NF-κB and multiple MAPKs. nih.gov

TLR4: As the receptor for bacterial lipopolysaccharide (LPS), TLR4 is a potent activator of the innate immune system. nih.govwikipedia.org A significant number of alarmins utilize TLR4 to induce inflammatory responses. These include β-defensins, heat shock proteins (HSPs), HMGN1, granulysin, S100A8/A9, and HMGB1. nih.gov The interaction of these alarmins with TLR4 on macrophages and DCs triggers the production of various inflammatory mediators. nih.gov

TLR9: Located in endosomes, TLR9 is the primary sensor for unmethylated CpG DNA found in bacteria and viruses. horizondiscovery.com HMGB1 can also form complexes with DNA that are recognized by TLR9, leading to the activation of immune cells. researchgate.net

Table 1: Alarmins and their Interaction with Toll-like Receptors

| Alarmin | TLR Subtype | Target Cells | Key Downstream Pathways |

|---|---|---|---|

| HMGB1 | TLR2, TLR4, TLR9 | Macrophages, Dendritic Cells | NF-κB, MAPKs |

| S100A8/A9 | TLR4 | Macrophages, Dendritic Cells | NF-κB |

| Heat Shock Proteins (HSPs) | TLR4 | Macrophages, Dendritic Cells | NF-κB |

| β-defensins | TLR4 | Dendritic Cells | NF-κB, IRF3, IRF7 |

| Eosinophil-derived neurotoxin (EDN) | TLR2 | Dendritic Cells | NF-κB, MAPKs |

The Receptor for Advanced Glycation End-products (RAGE) is a multiligand receptor belonging to the immunoglobulin superfamily. wikipedia.orgmdpi.com It is expressed on a wide range of cells, including immune cells, endothelial cells, and neurons. nih.govmdpi.com RAGE is recognized as a key PRR that binds to a diverse array of ligands, many of which are alarmins. frontiersin.org These include advanced glycation end-products (AGEs), S100 proteins, HMGB1, and amyloid-β. mdpi.comnih.gov

The engagement of RAGE by its alarmin ligands can trigger a variety of cellular responses, including inflammation, oxidative stress, and cell migration. nih.govmdpi.com For instance, the interaction of S100A12 with RAGE stimulates the migration of mononuclear phagocytes and the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α by macrophages. mdpi.com Similarly, HMGB1 binding to RAGE can activate NF-κB and MAPK pathways, leading to the production of inflammatory mediators. mdpi.com RAGE-dependent signaling is also implicated in the migration of monocytes induced by S100A7. nih.gov

The Interleukin-1 (IL-1) receptor family comprises several transmembrane proteins that play a crucial role in mediating inflammatory responses. researchgate.netwikipedia.org Two prominent members of this family, IL-1R1 and ST2, are receptors for the alarmins IL-1α and IL-33, respectively. nih.govnih.gov

IL-1R1: This receptor binds to both IL-1α and IL-1β to initiate signaling. wikipedia.orgresearchgate.net The precursor form of IL-1α is considered a potent alarmin that is released from necrotic cells and can activate IL-1R1 to trigger a robust inflammatory cascade. nih.govfrontiersin.org

ST2: Also known as IL-1RL1, ST2 is the specific receptor for IL-33, another member of the IL-1 family that functions as an alarmin. mdpi.comnih.gov IL-33 is released from damaged epithelial and endothelial cells and binds to ST2 on various immune cells, including mast cells, basophils, and type 2 innate lymphoid cells (ILC2s). nih.gov This interaction is a key driver of type 2 immunity and allergic inflammation. nih.gov

Extracellular adenosine triphosphate (ATP) acts as a potent alarmin when released from stressed or dying cells. frontiersin.orgoncotarget.com The P2X7 receptor, a ligand-gated ion channel, is the primary sensor for high concentrations of extracellular ATP. nih.govfrontiersin.org This receptor is highly expressed on immune cells, particularly macrophages and microglia. oncotarget.comfrontiersin.org

Activation of the P2X7 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. nih.govfrontiersin.org This ionic flux is a critical signal for the activation of the NLRP3 inflammasome, a multiprotein complex that processes pro-caspase-1 into its active form. frontiersin.org Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. frontiersin.orgnih.gov

Gαi Protein-Coupled Receptors (GiPCRs) and Chemotactic Effects

Many alarmins exert direct chemotactic effects on immune cells, guiding their migration to sites of injury or infection. These effects are often mediated by Gαi protein-coupled receptors (GiPCRs), a large family of seven-transmembrane receptors that signal through heterotrimeric G proteins of the Gαi subfamily. nih.govwikipedia.orgnih.gov

The binding of an alarmin to its specific GiPCR induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gαi subunit. nih.govyoutube.com This causes the dissociation of the Gαi-GTP subunit from the Gβγ dimer, both of which can then activate downstream effector molecules. nih.gov A hallmark of GiPCR signaling is its sensitivity to pertussis toxin, which ADP-ribosylates the Gαi subunit and prevents its interaction with the receptor. nih.gov

Examples of alarmins that utilize GiPCRs for chemotaxis include:

β-defensins: These antimicrobial peptides attract dendritic cells and monocytes/macrophages by engaging CCR6 and CCR2, respectively. nih.gov

Cathelicidins: The human cathelicidin (B612621) LL-37 induces the migration of neutrophils, monocytes, and mast cells through FPRL1 (FPR2 in mice) and MrgX2. nih.gov

ATP: In addition to its role in inflammasome activation via P2X7 receptors, extracellular ATP can also act as a chemoattractant by signaling through various P2Y receptors, which are GiPCRs. nih.gov

Intracellular Signaling Cascades Triggered by Alarmins

The engagement of PRRs and GiPCRs by alarmins initiates a complex network of intracellular signaling cascades that ultimately lead to the expression of pro-inflammatory genes and the execution of various cellular functions. nih.govnih.gov While the specific pathways activated depend on the receptor and cell type, several key signaling modules are commonly employed.

A central pathway activated by many alarmin receptors, including TLRs, RAGE, and the IL-1R family, is the MyD88-dependent pathway. nih.govnih.gov MyD88 is an adaptor protein that recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family. frontiersin.orgyoutube.com This leads to the activation of TNF receptor-associated factor 6 (TRAF6), which in turn activates downstream kinase cascades, including the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK. wikipedia.orgyoutube.com

Activation of the IKK complex results in the phosphorylation and subsequent degradation of IκB proteins, which are inhibitors of the nuclear factor-κB (NF-κB) transcription factors. mdpi.com Liberated NF-κB then translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines (e.g., TNFα, IL-6, pro-IL-1β), chemokines, and adhesion molecules. frontiersin.orgnih.gov

The MAPK cascades, in addition to contributing to NF-κB activation, also lead to the activation of other transcription factors, such as activator protein-1 (AP-1), which cooperate with NF-κB to drive the inflammatory gene expression program. nih.gov In some cases, such as with certain TLRs, alarmin signaling can also activate interferon regulatory factors (IRFs), leading to the production of type I interferons. nih.gov

Table 2: Key Intracellular Signaling Molecules in Alarmin Pathways

| Signaling Molecule | Activating Receptors | Key Downstream Effects |

|---|---|---|

| MyD88 | TLRs, IL-1R1, ST2 | Recruitment of IRAKs, activation of NF-κB and MAPKs |

| NF-κB | TLRs, RAGE, IL-1R1, ST2 | Transcription of pro-inflammatory cytokines and chemokines |

| MAPKs (ERK, p38, JNK) | TLRs, RAGE, IL-1R1, ST2 | Activation of AP-1, regulation of cytokine production |

| Caspase-1 | P2X7R (via NLRP3) | Cleavage and activation of pro-IL-1β and pro-IL-18 |

| Gαi | GiPCRs | Inhibition of adenylyl cyclase, regulation of cell migration |

| Gβγ | GiPCRs | Activation of PLC and PI3K pathways |

NF-κB Pathway Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, and its activation is a frequent consequence of alarmin receptor engagement. nih.govresearchgate.net Many alarmins, including High-Mobility Group Box 1 (HMGB1), S100 proteins, and defensins, utilize Toll-like receptors (TLRs) and the Receptor for Advanced Glycation Endproducts (RAGE) to initiate this cascade. nih.govresearchgate.netnih.gov

The process typically begins when an alarmin, such as HMGB1 or S100A8/A9, binds to TLR4. nih.govnih.gov This binding event recruits adaptor proteins like MyD88 to the receptor's intracellular domain. nih.govresearchgate.net This recruitment initiates a series of phosphorylation events that activate the IκB kinase (IKK) complex. The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα liberates the NF-κB heterodimer (typically p50/p65), allowing it to translocate from the cytoplasm into the nucleus. researchgate.net Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of a wide array of pro-inflammatory molecules, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and pro-interleukin-1β (pro-IL-1β). nih.govresearchgate.net

For instance, the alarmin IL-33, upon binding its receptor ST2, also triggers a MyD88-dependent signaling cascade that culminates in NF-κB activation. researchgate.netnih.gov Similarly, eosinophil-derived neurotoxin (EDN) can activate TLR2, leading to the activation of the NF-κB pathway in dendritic cells. nih.govnih.gov This widespread utilization of the NF-κB pathway underscores its central role in translating alarmin-mediated danger signals into a robust inflammatory response. nih.gov

Table 1: Alarmin-Mediated NF-κB Pathway Activation

| Alarmin | Receptor(s) | Key Adaptor/Kinase | Primary Outcome |

|---|---|---|---|

| HMGB1 | TLR4, TLR2, RAGE | MyD88, IKK | Transcription of pro-inflammatory cytokines (TNF-α, IL-6) nih.govresearchgate.net |

| S100A8/A9 | TLR4, RAGE | MyD88, IKK | Production of pro-inflammatory cytokines nih.gov |

| IL-33 | ST2/IL-1RAcP | MyD88, TRAF6 | Pro-inflammatory gene transcription researchgate.netnih.govmdpi.com |

| Defensins | TLR4 | MyD88 | Induction of TNF-α and IL-6 nih.gov |

MAPK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of parallel signaling cascades that regulate a multitude of cellular processes, including inflammation, proliferation, and apoptosis. researchgate.net Alarmins are potent activators of these pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies. researchgate.netresearchgate.net

Activation of MAPK pathways by alarmins often occurs downstream of the same receptors that trigger NF-κB, such as TLRs and RAGE. researchgate.netmdpi.com For example, the binding of HMGB1 to RAGE can lead to the activation of ERK, p38, and JNK. researchgate.netmdpi.com The alarmin IL-33 also robustly activates p38, ERK, and JNK through its ST2 receptor complex. researchgate.netnih.gov Similarly, S100A8 and S100A9 proteins are known to induce MAPK signaling, which plays a role in regulating cardiomyocyte apoptosis. mdpi.com

The signaling cascade involves a three-tiered kinase module: a MAPKKK (e.g., TAK1) phosphorylates and activates a MAPKK (e.g., MKK3/6 for p38), which in turn phosphorylates and activates the specific MAPK (e.g., p38). researchgate.net Once activated, these MAPKs phosphorylate various downstream targets, including other kinases and transcription factors like Activator Protein-1 (AP-1). The activation of these transcription factors leads to the expression of genes involved in the inflammatory response, often in concert with NF-κB. researchgate.net HMGB1-induced cytokine secretion and cell migration, for instance, are dependent on the activation of MAPK pathways. researchgate.netnih.gov

Table 2: Alarmin-Mediated MAPK Pathway Activation

| Alarmin | Receptor(s) | Activated MAPK(s) | Key Downstream Effect |

|---|---|---|---|

| HMGB1 | RAGE, TLRs | ERK, p38, JNK | Cytokine release, cell migration researchgate.netmdpi.com |

| IL-33 | ST2/IL-1RAcP | ERK, p38, JNK | Activation of AP-1, pro-inflammatory gene expression researchgate.netnih.govmdpi.com |

| S100A8/A9 | RAGE, TLR4 | p38, others | Regulation of apoptosis, inflammation mdpi.com |

JAK/STAT Pathway Activation

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling route for a wide variety of cytokines and growth factors, crucial for immunity and inflammation. frontiersin.orgwikipedia.org While direct activation of the JAK/STAT pathway by classical alarmins like HMGB1 or S100 proteins is less commonly described than NF-κB or MAPK activation, the pathway is intimately linked to the broader alarmin-driven inflammatory milieu.

Certain molecules that function as alarmins, particularly cytokines, directly engage this pathway. Interferons, for example, have been described as "alarming molecules" secreted by virus-infected cells that signal through the JAK/STAT pathway to induce an antiviral state in neighboring cells. youtube.com This signaling begins when the cytokine binds to its specific cell-surface receptor, causing the associated JAK proteins to become activated. nih.govnih.gov These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. frontiersin.org The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression. wikipedia.org

Furthermore, the pro-inflammatory cytokines, such as IL-6, whose production is heavily induced by alarmins via the NF-κB and MAPK pathways, are themselves potent activators of the JAK/STAT pathway, particularly STAT3. frontiersin.orgnih.gov This creates a secondary amplification loop where initial alarmin signaling leads to cytokine production, which in turn activates JAK/STAT signaling to further shape the immune response. nih.gov

Table 3: Alarmin-Related JAK/STAT Pathway Activation

| Molecule Type | Example | Receptor Type | Activated STAT(s) | Primary Outcome |

|---|---|---|---|---|

| Alarming Cytokines | Interferons | Interferon Receptors | STAT1, STAT2 | Induction of antiviral genes frontiersin.orgyoutube.com |

PI3K-Akt Signaling

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is a critical regulator of numerous cellular functions, including cell survival, growth, proliferation, and migration. mdpi.comresearchgate.net Several alarmins leverage this pathway, particularly to promote the migration of immune cells to sites of injury or infection. nih.gov

Activation of the PI3K/Akt pathway can be initiated by various receptors, including G-protein coupled receptors (GPCRs) and TLRs. nih.govmdpi.com For example, defensin-induced cell migration is associated with the activation of the PI3K-Akt signaling pathway. nih.gov Similarly, Heat Shock Protein 90 (HSP90) can induce the production of nitric oxide by activating the PI3K-Akt pathway. nih.gov Alarmins like HMGB1 and S100β can also engage this pathway through their interaction with PRRs. researchgate.net

Upon receptor activation, PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). youtube.com PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1, to the membrane. youtube.com This co-localization allows PDK1 to phosphorylate and partially activate Akt. Full activation of Akt often requires a second phosphorylation event. Activated Akt then phosphorylates a wide range of downstream substrates, which collectively promote cell survival by inhibiting apoptotic proteins and stimulate cell migration by reorganizing the cytoskeleton. nih.govyoutube.com

Table 4: Alarmin-Mediated PI3K-Akt Signaling

| Alarmin | Receptor(s) | Downstream Effectors | Cellular Function |

|---|---|---|---|

| Defensins | GPCRs/TLRs | Akt | Cell Migration nih.gov |

| HMGB1/S100β | PRRs (TLRs, RAGE) | Akt, mTOR | Cell survival, growth, metabolism researchgate.net |

Cross-Talk with Exogenous Pathogen-Associated Molecular Patterns (PAMPs)

The immune system does not operate in isolated pathways; rather, it integrates signals from multiple sources to mount a tailored response. A crucial aspect of alarmin biology is their interaction and cross-talk with Pathogen-Associated Molecular Patterns (PAMPs), which are conserved molecular motifs derived from microbes (e.g., lipopolysaccharide [LPS] from bacteria). oup.comnih.gov Alarmins (endogenous danger signals) and PAMPs (exogenous danger signals) often engage the same families of PRRs, such as TLRs, and can act synergistically to amplify the inflammatory response. nih.govnih.govnih.gov

This synergy is critical during infection, where both tissue damage (releasing alarmins) and microbial invasion (presenting PAMPs) occur simultaneously. nih.gov For instance, in the presence of PAMPs, alarmins can augment the production of pro-inflammatory cytokines like IL-12, IL-1β, and IL-6 by antigen-presenting cells. nih.gov This heightened response is more effective at controlling the pathogen than the response to either signal alone.

Furthermore, some alarmins can physically interact with PAMPs to form complexes that activate additional or different signaling pathways. nih.gov HMGB1 can bind to LPS and enhance its ability to stimulate TLR4. researchgate.net Cathelicidin and β-defensins can form complexes with microbial DNA, which then allows for the activation of intracellular TLR9. nih.gov This functional cooperation ensures that the immune system mounts a robust and comprehensive defense when faced with the dual threat of tissue injury and infection, highlighting the integrated nature of the danger-sensing system. nih.govkarger.com

Alarmin Involvement in Immune System Regulation

Orchestration of Innate Immune Responses

Alarmins play a crucial role in initiating and amplifying innate immune responses, which are the body's first line of defense against perceived threats. researchgate.netnih.gov This involves the activation and recruitment of various leukocytes and the induction of pro-inflammatory mediators. researchgate.netjci.orgoup.comnih.gov

Leukocyte Activation and Recruitment

A key function of alarmins is the chemoattraction and activation of leukocytes, such as neutrophils, monocytes, macrophages, and dendritic cells (DCs), to the site of injury or infection. researchgate.netnih.govnih.gov Many alarmins are potent chemotactic factors, directly guiding immune cells towards the source of danger. nih.gov For instance, defensins and cathelicidins are known to chemoattract immature DCs, neutrophils, and monocytes/macrophages. nih.gov Beyond direct chemotaxis, alarmins can also indirectly promote leukocyte recruitment by stimulating resident leukocytes to produce chemokines, which are powerful chemoattractants. nih.gov Examples of chemokines induced by alarmin activation include CXCL5, CXCL8 (IL-8), CCL2, and CCL5. nih.gov Alarmin-mediated activation of leukocytes also involves triggering signaling pathways, often through PRRs like Toll-like receptors (TLRs) and the receptor for advanced glycation endproducts (RAGE), leading to the activation of transcription factors such as NF-κB, which promotes the expression of inflammatory genes. researchgate.netnih.gov

Induction of Pro-inflammatory Cytokines and Chemokines

Alarmins are significant inducers of pro-inflammatory cytokines and chemokines, which are essential for orchestrating the inflammatory response. researchgate.netjci.orgnih.gov Upon sensing alarmins, resident immune cells like macrophages and DCs are activated to produce a variety of inflammatory mediators. nih.gov These include cytokines such as TNF-α, IL-1β, IL-6, and IL-12, as well as various chemokines. researchgate.netjci.orgnih.gov The production of these molecules contributes to the local inflammatory environment, enhancing vascular permeability, facilitating immune cell infiltration, and activating other immune cells. nih.gov Some alarmins, like uric acid crystals and HMGB1, can also contribute to the activation of inflammasomes, multiprotein complexes that lead to the cleavage and activation of pro-IL-1β and pro-IL-18 into their mature, active forms. nih.gov

Role in Sterile Inflammation and Tissue Damage

Alarmins are critical mediators of sterile inflammation, which is an inflammatory response triggered by tissue injury or stress in the absence of infection. aai.orgunige.chjci.orgnih.gov In conditions like trauma, ischemia, or burns, damaged cells release alarmins, signaling the presence of danger to the immune system. aai.orgunige.chjci.org This release initiates an inflammatory cascade aimed at clearing cellular debris and promoting tissue repair. unige.chjci.org However, excessive or prolonged release of alarmins in the context of severe tissue damage can contribute to dysregulated inflammation and exacerbate tissue injury, potentially leading to systemic inflammatory response syndrome (SIRS). unige.chjci.org For instance, HMGB1 is rapidly released after severe mechanical trauma and is associated with a devastating innate immune response. jci.org Mitochondrial components, such as mitochondrial DNA and N-formyl peptides, can also act as alarmins in sterile injury, activating inflammatory pathways through receptors like TLR9. unige.ch

Modulation of Adaptive Immune Responses

Beyond their role in innate immunity, alarmins also significantly influence the development and shaping of adaptive immune responses, which provide long-lasting, antigen-specific immunity. researchgate.netjci.orgoup.comnih.gov This is largely mediated through their effects on antigen-presenting cells, particularly dendritic cells, and their impact on T-cell differentiation. jci.orgoup.comnih.govnih.gov

Dendritic Cell Maturation and Antigen Presentation

Alarmins are potent inducers of dendritic cell maturation and activation. jci.orgoup.comnih.govnih.gov Immature DCs residing in peripheral tissues encounter alarmins released at the site of danger. This encounter, often through interactions with PRRs, triggers their maturation process. nih.govnih.gov Mature DCs upregulate co-stimulatory molecules (e.g., CD80, CD86) and MHC class I and II molecules, which are essential for presenting antigens to T lymphocytes. nih.govnih.gov Alarmin-induced DC maturation also enhances their capacity to migrate to secondary lymphoid organs, such as lymph nodes, where they can effectively present captured antigens to naive T cells, thereby initiating antigen-specific adaptive immunity. jci.orgnih.govnih.gov While many alarmins promote DC maturation, some, like Mrp8, have been shown to regulate this process, potentially preventing hyper-activation of the adaptive immune system. embopress.org

T-cell Polarization (Th1, Th2, Th17, Treg)

Alarmins influence the differentiation of naive CD4+ T cells into distinct helper T cell subsets, including Th1, Th2, Th17, and regulatory T (Treg) cells. researchgate.netjci.orgnih.govfrontiersin.org The specific type of T-cell polarization induced can depend on the particular alarmin involved and the context of the immune response. nih.govnih.gov For example, some alarmins, such as HMGB1, HMGN1, and S100A8/A9, are known to promote Th1 polarization, which is crucial for cell-mediated immunity against intracellular pathogens and for anti-tumor immunity. nih.gov This Th1-promoting effect is often mediated through TLR4 signaling on DCs, leading to the production of IL-12, a key cytokine for Th1 differentiation. nih.gov Conversely, other alarmins, like IL-33 and eosinophil-derived neurotoxin (EDN), have been shown to preferentially promote Th2 responses, which are important for defense against extracellular parasites and in allergic inflammation. nih.govfrontiersin.orgrupress.org IL-33, for instance, is crucial for upregulating IL-5 and IL-13 production by Th2 cells. nih.gov The influence of alarmins on Th17 and Treg cell differentiation is also being investigated, with some alarmins potentially contributing to Th17 development or influencing Treg cell expansion. nih.govnih.govfrontiersin.org The balance of different alarmins and other signals in the microenvironment plays a critical role in determining the ultimate T-cell polarization outcome. nih.govnih.gov

B-cell Activation and Antibody Production

Alarmins, also known as damage-associated molecular patterns (DAMPs), are endogenous molecules released by stressed or damaged cells that play a crucial role in alerting the immune system. While their role in activating innate immune cells and orchestrating T cell responses is well-established, research highlights their significant involvement in the activation of B cells and the subsequent production of antibodies. This process is critical for the development of adaptive immunity, including humoral responses against pathogens and the generation of autoantibodies in certain conditions.

Several specific alarmins have been implicated in modulating B cell activity. Thymic stromal lymphopoietin (TSLP), a cytokine primarily produced by epithelial cells, is recognized for its ability to directly influence B cell development and function. Studies have shown that TSLP can promote the activation, expansion, and differentiation of B cells. disprot.orgncpsb.org.cnbiorxiv.org TSLP exerts its effects by binding to a receptor complex that includes the TSLP receptor chain and the interleukin-7 receptor alpha chain, which is expressed on the surface of B cells. ncpsb.org.cnnih.govbiorxiv.org In environments dominated by T helper 2 (Th2) cells, TSLP can further support memory B cells in producing antibodies, including IgG and IgE. sci-hub.se Alarmins like TSLP, Interleukin-33 (IL-33), and Interleukin-25 (IL-25) can collectively drive B cell-dependent production of immunoglobulins, such as IgE, often through the promotion of Th2 cell differentiation. nih.gov

Interleukin-33 (IL-33), another alarmin from the IL-1 family, also directly activates B cells. Research indicates that IL-33 can stimulate the proliferation and activation of B1 cells, leading to the rapid production of natural IgM antibodies. uniroma1.itaging-us.com Furthermore, IL-33 can amplify the activity of B cells expressing the IL-4 receptor and function as a stimulus for IgE synthesis in mouse B cells in an antigen-related context. nih.gov In specific tissue environments, such as the decidua during pregnancy, IL-33 has been shown to induce B cells to produce anti-inflammatory molecules, contributing to immune homeostasis. uniroma1.it Dysregulation of IL-33 signaling has also been linked to the production of autoantibodies and the development of autoimmune diseases. mdpi.com Aberrant activation of signaling pathways, such as Notch1 in B cells, can lead to increased IL-33 production by these cells, subsequently altering T cell responses. jetir.org

High Mobility Group Box 1 (HMGB1), a nuclear protein released from damaged or activated cells, is another alarmin with a notable impact on B cell activation. HMGB1, particularly when complexed with DNA, can promote the proliferation of autoreactive B cells. semanticscholar.orguniprot.org This effect is often mediated through the engagement of Toll-like receptor 9 (TLR-9). semanticscholar.orguniprot.org HMGB1 has been shown to stimulate B cells to secrete autoantibodies. kaist.ac.kr Studies using tumor-derived autophagosomes (DRibbles) have indicated that membrane-bound HMGB1 is crucial for inducing the activation of human B cells. nih.gov

The S100 protein family, a group of calcium-binding proteins, also includes members that function as alarmins and influence B cell activity. Specific S100 proteins, such as S100A8 and the S100A8/S100A9 heterodimer (calprotectin), have been associated with B cell activation, particularly in autoimmune conditions like systemic lupus erythematosus (SLE). korea.ac.kr These proteins can interact with pattern recognition receptors such as the Receptor for Advanced Glycation Endproducts (RAGE) and TLR4, triggering intracellular signaling pathways that affect various immune cells, including lymphocytes. mdpi.comfrontiersin.orgiiarjournals.org Furthermore, aberrant expression of S100 proteins like S100A4 has been observed in malignant B cells, where it contributes to their migration and invasion. biorxiv.org

Roles of Alarmins in Cellular and Tissue Homeostasis

Contribution to Tissue Repair and Wound Healing

Tissue injury triggers the release of alarmins, initiating an inflammatory response essential for clearing debris and pathogens and preparing the site for repair. jci.orgresearchgate.net Alarmins are increasingly recognized for their influence on wound healing processes. researchgate.net They can stimulate tissue repair, including in organs like the heart, skin, and nervous system. jci.org

Specific alarmins have been implicated in various aspects of wound healing. For instance, High-Mobility Group Box 1 (HMGB1) plays a regenerative role, mediated partly by its chemoattractant effects and its ability to promote cell proliferation and neo-angiogenesis. jci.org Studies have shown that exogenous application of alarmins can be promising in cutaneous wound healing, particularly in challenging contexts like diabetes mellitus, where healing is often impaired. jci.org The antimicrobial properties of some alarmins, such as β-defensins and cathelicidins like LL-37, make them particularly attractive for cutaneous wound healing due to their additional ability to combat microbial load, a common issue in chronic ulcers. jci.org LL-37, for example, is upregulated in human skin upon wounding, and antibodies against it have been shown to inhibit re-epithelialization. jci.org

Beyond cutaneous wounds, the use of exogenous alarmins has been explored to enhance wound healing by recruiting and inducing the proliferation and differentiation of resident stem cells. This was demonstrated in a murine model of myocardial infarction. jci.org Furthermore, cardiac-specific overexpression of HMGB1 has shown significant protection against tissue damage and improved cardiac function, while blocking HMGB1 with antibodies exacerbated injury. jci.org

IL-33 is another alarmin involved in wound healing, particularly in barrier tissues like the skin and gastric mucosa. researchgate.netfrontiersin.org In the skin, IL-33 is expressed in epithelial and endothelial cells and is released upon injury to stimulate immune cells. researchgate.net In the gastric mucosa, IL-33 has been shown to recruit immune cells, enhancing mucosal immune defense and repair mechanisms. frontiersin.org Activated mast cells and dendritic cells, in response to IL-33, produce mediators that stimulate fibroblasts to initiate wound healing and restore barrier integrity. frontiersin.org

S100 proteins, such as S100A8/A9, are also released during skeletal injury and their levels have been correlated with osteogenic activity on human mesenchymal stromal cells, suggesting a role in fracture repair. bone-abstracts.org Local addition of recombinant HMGB1 has been shown to enhance fracture healing in a murine model. bone-abstracts.org

Regulation of Gene Expression and Chromatin Architecture

Alarmins can influence cellular processes by regulating gene expression and impacting chromatin architecture. While the precise mechanisms are still being elucidated, research suggests that alarmins can interact with cellular components to modulate transcriptional activity. nih.govresearchgate.net